1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a thiophene ring and a pyrimidine trione structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with pyrimidine trione precursors under specific reaction conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine trione to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrimidine trione can produce dihydropyrimidine derivatives .
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.
Pyrimidine Trione Derivatives: Compounds like barbituric acid and its derivatives share the pyrimidine trione structure.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the combination of the thiophene ring and pyrimidine trione structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
106860-32-6 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H10N2O3S/c13-8-5-9(14)12(10(15)11-8)3-1-7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,11,13,15) |
InChI Key |
GGUFSVUWNKWJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCC2=CSC=C2 |
Origin of Product |
United States |
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